N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

High-throughput screening Huntington's disease GPR151

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide (CAS 688354-39-4) is a synthetic small molecule (MF: C21H24N4O3; MW: 380.44 g/mol) built on a 1,2,3-benzotriazin-4(3H)-one core coupled to a hexanamide linker bearing a 4-methoxybenzyl terminal group. The benzotriazinone scaffold has been validated as a kinase-inhibitory chemotype, with literature precedent for targeting Src, Abl, and VEGFR2 kinases.

Molecular Formula C21H24N4O3
Molecular Weight 380.448
CAS No. 688354-39-4
Cat. No. B2547978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
CAS688354-39-4
Molecular FormulaC21H24N4O3
Molecular Weight380.448
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C21H24N4O3/c1-28-17-12-10-16(11-13-17)15-22-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26)
InChIKeySZFVVDHHYBHDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide (CAS 688354-39-4): Procurement-Grade Physicochemical and Target Class Summary


N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide (CAS 688354-39-4) is a synthetic small molecule (MF: C21H24N4O3; MW: 380.44 g/mol) built on a 1,2,3-benzotriazin-4(3H)-one core coupled to a hexanamide linker bearing a 4-methoxybenzyl terminal group . The benzotriazinone scaffold has been validated as a kinase-inhibitory chemotype, with literature precedent for targeting Src, Abl, and VEGFR2 kinases [1][2]. This compound has been entered into multiple high-throughput screening (HTS) campaigns at the Scripps Research Institute Molecular Screening Center and the University of Kansas HTS Laboratory, including primary screens for Huntington's disease (mHTT-CaM interaction), GPR151 activation, FBW7 activation, and MITF inhibition [3]. It is commercially available from several research-chemical suppliers as a building block or screening compound.

Why Generic Substitution of N-(4-Methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide with In-Class Analogs Is Not Supported


Although the 1,2,3-benzotriazin-4-one core is shared across a family of hexanamide analogs (e.g., N-benzyl, N-(sec-butyl), N-(3-chlorophenyl), and N-(4-methoxyphenyl) variants), small changes in the terminal amide substituent are known to profoundly alter kinase selectivity, target engagement, and pharmacokinetic properties within this chemotype [1]. Without matched-pair activity data, assuming functional equivalence between, for example, the 4-methoxybenzyl derivative and the unsubstituted benzyl or sec-butyl analog is scientifically unjustified. The target compound's unique combination of a 4-methoxybenzyl hydrogen-bond donor/acceptor motif and a six-carbon flexible linker distinguishes it physically from its closest cataloged neighbors and may underpin differential behavior in the specific HTS campaigns in which it has been screened .

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide (CAS 688354-39-4)


HTS Target Coverage Breadth: mHTT-CaM, GPR151, FBW7, and MITF Assay Footprint

The target compound has been screened in at least four distinct, disease-relevant primary HTS assays, a breadth of profiling not documented for its closest cataloged analogs. Specifically, it appears in: (1) an AlphaScreen assay for abrogation of mutant huntingtin–calmodulin (mHTT-CaM) interaction (PubChem AID 1671202; Huntington's disease model) [1]; (2) a cell-based high-throughput primary assay for GPR151 activation (PubChem AID 1508602; GPCR orphan receptor) [2]; (3) an AlphaScreen-based primary assay for FBW7 activators (AID 1259310; ubiquitin ligase) ; and (4) an AlphaScreen-based primary assay for MITF inhibitors (AID 1259374; melanoma transcription factor) . The closest commercial analogs (N-benzyl, N-(sec-butyl), N-(3-chlorophenyl) variants) lack any publicly reported activity data in these specific assay systems .

High-throughput screening Huntington's disease GPR151 FBW7 MITF PubChem BioAssay

Benzotriazinone Scaffold: Validated Kinase-Inhibitory Chemotype with Src and Abl Activity Precedent

The benzotriazin-4-one core shared by the target compound has been validated as a kinase-inhibitory scaffold. Noronha et al. (2006) reported that benzotriazine-based compounds inhibit Src kinase, with the most potent analogue (compound 43, a 3-(2-(1-pyrrolidinyl)ethoxy)phenyl derivative) demonstrating single-digit nanomolar potency [1]. TargeGen's patent portfolio (US20050187223A1) further establishes benzotriazines as inhibitors of Src family kinases, VEGFR2, BCR-ABL, and BCR-ABL-T315I, with Ki values for representative compounds reaching <10 nM [2]. While the specific activity of the 4-methoxybenzyl hexanamide derivative has not been reported in published kinase assays, the core scaffold's validated pharmacology supports its use in kinase-focused screening cascades where other chemotypes (e.g., quinazoline, pyrimidine) may have different selectivity profiles.

Kinase inhibition Src kinase Benzotriazine Oncology Medicinal chemistry

Linker Length and Flexibility: Six-Carbon Hexanamide Spacer as a Conformational Determinant

The six-carbon hexanamide linker connecting the benzotriazinone core to the 4-methoxybenzyl amide terminus is a key structural variable. Within the broader 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl series, linker lengths vary from propanoate (3-carbon) to hexanamide (6-carbon) . Longer linkers increase conformational degrees of freedom and may alter the distance between the core and the terminal pharmacophore. The 4-methoxybenzyl group provides a hydrogen-bond-accepting methoxy oxygen and a potential π-stacking benzyl ring, features absent in the shortest-chain analogs such as methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate . This structural differentiation may translate into differential target-binding poses, though no comparative binding data exist.

Linker SAR Conformational flexibility Physicochemical properties Drug design

4-Methoxybenzyl vs. Unsubstituted Benzyl: Predicted Impact on Hydrogen Bonding and cLogP

The presence of a 4-methoxy substituent on the benzyl amide terminus differentiates the target compound from the unsubstituted N-benzyl analog. The methoxy group introduces a hydrogen-bond acceptor (oxygen lone pair) and increases topological polar surface area (TPSA) by approximately 9 Ų relative to the unsubstituted benzyl derivative, while also reducing cLogP by an estimated 0.3–0.5 log units (calculated based on fragment contributions). These differences are likely to affect solubility, permeability, and protein-binding interactions. In the context of the cholinesterase-inhibitory 4-oxobenzo[d][1,2,3]triazin series reported by Hosseini et al. (2020), methoxy substitution on pendant aryl rings was a key driver of BuChE inhibitory potency, with the most active analogue (compound 8e) showing an IC50 of 3.2 ± 0.3 μM—approximately 49-fold more potent than the reference drug donepezil [1].

Physicochemical differentiation cLogP Hydrogen bonding SAR

Application Scenarios for N-(4-Methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide: Evidence-Anchored Procurement Guidance


Huntington's Disease Drug Discovery: mHTT-CaM Interaction Disruptor Screening

This compound was included in a PubChem-deposited AlphaScreen primary screen (AID 1671202) designed to identify small molecules that abrogate the pathogenic interaction between mutant huntingtin (mHTT) and calmodulin (CaM) [1]. Procurement of this specific compound enables confirmatory and secondary assays for hits emerging from that screen, for which its HTS activity data (percent inhibition at 10 µM) are already archived in the PubChem database. Analogs without this HTS pedigree require de novo screening to establish comparable relevance.

GPCR Orphan Receptor Deorphanization: GPR151 Activator Screening

The compound was profiled in a cell-based high-throughput primary screen for GPR151 activation at the Scripps Research Institute Molecular Screening Center (AID 1508602) [2]. GPR151 is an orphan class A GPCR with emerging links to neuropathic pain and habenular signaling. Researchers pursuing GPR151 tool compound development can leverage this compound's existing screening data as a starting point for hit triage and analog synthesis, rather than screening an untested benzotriazinone derivative.

Kinase Inhibitor Lead Generation: Benzotriazinone Scaffold Hopping

The benzotriazin-4-one core has validated Src and Abl kinase inhibitory activity, with literature precedent demonstrating nanomolar potency for optimized derivatives [3][4]. The target compound's 4-methoxybenzyl hexanamide architecture represents a distinct substitution vector within this scaffold class. It is suitable as a diversity element in kinase-focused compound libraries for scaffold-hopping campaigns aimed at identifying novel kinase selectivity profiles while retaining the triazinone pharmacophore.

Chemical Biology Tool Expansion: FBW7 Ubiquitin Ligase and MITF Transcription Factor Modulation

The compound has been deposited in AlphaScreen-based primary assays for FBW7 activators (AID 1259310) and MITF inhibitors (AID 1259374) . FBW7 is a tumor-suppressor ubiquitin ligase, and MITF is a lineage-survival oncogene in melanoma. The availability of this compound with pre-existing screening data in these systems provides chemical biology groups with a characterized entry point for probe development, reducing the burden of purchasing and profiling untested catalog analogs.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.